molecular formula C10H17N3O B12937766 1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-15-3

1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12937766
CAS No.: 88723-15-3
M. Wt: 195.26 g/mol
InChI Key: PUJGSZYOYCVZJL-UHFFFAOYSA-N
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Description

1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one is an imidazole derivative characterized by a pentylamino substituent at position 2 and an acetyl group (ethanone) at position 5 of the imidazole ring. The compound’s structure combines lipophilic (pentylamino) and electron-withdrawing (acetyl) moieties, which influence its physicochemical properties and reactivity. For instance, chlorination reactions with SOCl₂ (as in ) or coupling strategies involving substituted aldehydes and benzil () may be adapted. The acetyl group likely enhances electrophilicity at the imidazole core, making it a candidate for further functionalization in pharmaceutical or materials science applications .

Properties

CAS No.

88723-15-3

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[2-(pentylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C10H17N3O/c1-3-4-5-6-11-10-12-7-9(13-10)8(2)14/h7H,3-6H2,1-2H3,(H2,11,12,13)

InChI Key

PUJGSZYOYCVZJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC=C(N1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Pentylamino Group: The pentylamino group can be introduced via nucleophilic substitution reactions. For instance, the imidazole ring can be reacted with pentylamine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions may result in the replacement of the pentylamino group with other functional groups.

Scientific Research Applications

The compound 1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one is a relatively novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, properties, and diverse applications based on available literature.

Example Synthetic Pathway

  • Formation of Imidazole : Start with appropriate precursors such as 2-aminobenzylamine and react with carbonyl compounds under controlled conditions.
  • Alkylation : Introduce the pentyl group through alkylation reactions, often using alkyl halides in the presence of a base.
  • Final Product Isolation : Purify the final product through recrystallization or chromatography techniques.

Medicinal Chemistry

The compound shows promise as a potential drug candidate due to its ability to interact with various biological targets. Preliminary studies suggest its role as:

  • Antimicrobial Agent : Exhibiting activity against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Early-stage research indicates that it may inhibit tumor growth through specific pathways related to cell proliferation.

Biological Research

In biological assays, this compound has been utilized to study:

  • Enzyme Inhibition : Investigating its effect on enzyme systems that are crucial for metabolic processes.
  • Signal Transduction Pathways : Understanding how this compound influences cellular signaling mechanisms.

Pharmaceutical Development

The compound's unique structure allows for modifications that can enhance its pharmacokinetic properties. It serves as a lead compound for:

  • Drug Design : Modifying the imidazole core to create analogs with improved efficacy and reduced toxicity.
  • Formulation Studies : Exploring different delivery methods such as nanoparticles or liposomes to enhance bioavailability.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Testing

Mechanism of Action

The mechanism of action of 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The pentylamino group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The pentylamino group confers higher lipophilicity compared to halogenated (e.g., Cl in ) or nitro-substituted derivatives (), suggesting better membrane permeability in biological systems.
  • Electronic Effects : The acetyl group at C5 stabilizes the imidazole ring via electron withdrawal, akin to sulfonyl groups in ’s dimethyl(oxo)-λ⁶-sulfanylidene derivatives .
  • Synthetic Flexibility: Unlike bromophenyl- or thiophene-substituted ethanones (), the pentylamino group may enable nucleophilic substitution or reductive amination for further derivatization .

Physicochemical and Reactivity Trends

  • Melting Points: Halogenated derivatives (e.g., 1f in : 137.3–138.5°C) exhibit higher melting points than non-polar substituents, while the pentylamino group likely reduces crystallinity due to increased flexibility .
  • Reactivity : Nitroimidazoles () show enhanced electrophilic aromatic substitution activity, whereas the acetyl group in the target compound may favor nucleophilic attacks at the carbonyl carbon .
  • Stability: Sulfur-containing derivatives (e.g., ) demonstrate thermal stability via resonance, whereas the pentylamino group may introduce steric hindrance, affecting shelf life .

Research Findings and Methodological Insights

  • Synthesis: and highlight TDAE (tetrakis(dimethylamino)ethylene) methodology for nitroimidazole derivatization, which could be adapted for introducing the pentylamino group via nucleophilic substitution .
  • Computational Modeling : DFT studies () could predict the target compound’s electronic profile, guiding reactivity assessments in drug design pipelines .

Biological Activity

1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one, also known by its CAS number 88723-15-3, is a compound that has garnered attention for its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources of research.

Molecular Formula: C10H17N3O
Molecular Weight: 195.261 g/mol
Structure: The compound features an imidazole ring substituted with a pentylamino group and an ethanone moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC10H17N3O
Molecular Weight195.261 g/mol
CAS Number88723-15-3
LogP2.0398
PSA57.78 Ų

Antimicrobial Properties

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. For instance, a study on related compounds demonstrated significant activity against Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Imidazole derivatives have also been studied for their anti-inflammatory effects. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cell models . This mechanism could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluating a series of imidazole derivatives found that those with longer alkyl chains exhibited enhanced antibacterial effects. The study concluded that the pentylamino substitution could enhance membrane permeability, facilitating greater antimicrobial activity .
  • Case Study on Anti-inflammatory Activity :
    • In an experimental model of inflammation, a related imidazole compound reduced levels of TNF-alpha and IL-6 in macrophages, indicating a potential pathway through which this compound may exert anti-inflammatory effects .
  • Case Study on Anticancer Effects :
    • A related compound was shown to inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells. This suggests that similar mechanisms may be exploitable for this compound .

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